(+)-Epigallocatechin

Description

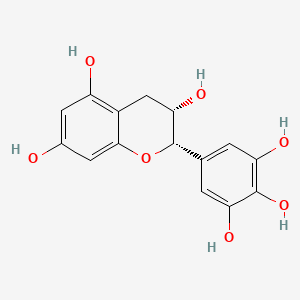

Structure

3D Structure

Properties

CAS No. |

13425-13-3; 970-74-1 |

|---|---|

Molecular Formula |

C15H14O7 |

Molecular Weight |

306.27 |

IUPAC Name |

(2S,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m0/s1 |

InChI Key |

XMOCLSLCDHWDHP-WFASDCNBSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Occurrence, Biosynthesis, and Isolation Methodologies

Biosynthesis Pathways in Plants

The biosynthesis of (+)-epigallocatechin in plants is a complex process that is part of the broader phenylpropanoid and flavonoid biosynthetic pathways. These pathways convert the primary metabolite L-phenylalanine into a wide array of secondary metabolites.

The initial steps are common to the synthesis of many phenolic compounds. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid. Subsequently, cinnamate 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL) are involved in the formation of p-coumaroyl-CoA.

This intermediate then enters the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .

From naringenin, the pathway to epigallocatechin involves several key enzymatic steps:

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) further hydroxylate the B-ring of the flavonoid skeleton. To produce the characteristic tri-hydroxyl group pattern of epigallocatechin on the B-ring, F3'5'H is required.

Dihydroflavonol 4-reductase (DFR) reduces the dihydroflavonol to a leucoanthocyanidin.

Finally, anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR) are involved in the conversion of the leucoanthocyanidin to this compound.

The biosynthesis of catechins is a highly regulated process, influenced by genetic factors and environmental conditions such as light, temperature, and nutrient availability. nih.govnih.gov For instance, studies have shown that temperature can modulate the expression of genes involved in catechin (B1668976) biosynthesis, thereby affecting the accumulation of compounds like epigallocatechin in tea plants. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid. |

| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin. |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Adds hydroxyl groups to the B-ring. |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols. |

| Anthocyanidin synthase | ANS | Involved in the formation of anthocyanidins. |

| Anthocyanidin reductase | ANR | Reduces anthocyanidins to form epicatechins. |

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from natural sources, primarily tea leaves, requires advanced analytical techniques to separate it from a complex mixture of other catechins, caffeine, and various polyphenols.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of catechins. nih.govoup.combohrium.com HSCCC avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. This method relies on the partitioning of the solute between two immiscible liquid phases.

For the separation of epigallocatechin, a suitable two-phase solvent system is selected. A common system for catechin separation is composed of hexane-ethyl acetate-water in specific ratios. nih.gov By adjusting the solvent system and operational parameters such as flow rate and rotational speed, a high degree of purification can be achieved. In some instances, epigallocatechin is prepared by the enzymatic degallation of epigallocatechin-3-gallate (EGCG) using tannase, followed by purification with HSCCC. This process can yield epigallocatechin with a purity of over 97%. nih.gov

Once isolated, the structural characterization of this compound is performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. The ¹H NMR spectrum of epigallocatechin shows characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the heterocyclic C ring. researchgate.net Specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of epigallocatechin exhibits characteristic absorption bands corresponding to the hydroxyl (-OH) groups, aromatic C-H stretching, and the C-O bonds of the pyran ring. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of epigallocatechin. researchgate.netmdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information.

Analytical Quantification Methods in Biological Matrices

The quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies.

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique for the sensitive and rapid quantification of catechins in biological samples. nih.govmdpi.comnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

For the analysis of epigallocatechin, a reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous solution (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a diode array detector (DAD) or, for higher sensitivity and selectivity, a mass spectrometer (MS). mdpi.comnih.gov

To ensure the reliability of the quantitative data, the analytical method must be thoroughly validated according to established guidelines. Key validation parameters include:

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity : The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies by spiking the biological matrix with known amounts of the analyte. nih.gov

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at both intra-day and inter-day levels. mdpi.com

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected by the analytical method. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Table 2: Example of UHPLC Method Validation Parameters for Catechin Analysis in Plasma

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Sufficiently low for intended application |

Molecular Mechanisms of Action of Epigallocatechins

Epigenetic Regulation

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. While research on the direct impact of EGC on HDAC activity is less extensive compared to EGCG, available studies provide some insights. EGCG has been shown to inhibit HDAC activity, contributing to the modulation of gene expression, including the reactivation of tumor suppressor genes spandidos-publications.comspandidos-publications.comnih.gov. For instance, EGCG has been reported to reduce HDAC activity in cancer cells, with studies indicating a dose- and time-dependent decrease spandidos-publications.comnih.gov. Furthermore, EGCG has demonstrated anti-histone acetyltransferase (HAT) activity researchgate.net. In contrast, EGC has been noted to exhibit low anti-HAT activity researchgate.net. Direct evidence detailing the specific modulation of HDAC activity by the compound (+)-Epigallocatechin is limited in the provided literature, with the majority of research focusing on EGCG's effects in this regard.

MicroRNA (miRNA) Expression Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are implicated in various cellular processes, including cancer development. The term "EGC" in the context of miRNA research often refers to "Early Gastric Cancer," a disease state, rather than the chemical compound this compound nih.govplos.org. For example, studies have identified specific miRNAs that are aberrantly expressed in early gastric cancer tissues nih.govplos.org. However, direct scientific literature detailing the compound this compound's specific mechanisms of modulating miRNA expression is not prominent within the provided search results.

Direct Interactions with Cellular Proteins

EGC engages in direct interactions with a variety of cellular proteins, influencing cellular signaling pathways and functions.

Binding to Transmembrane Receptors (e.g., 67-kDa Laminin (B1169045) Receptor (67LR))

The 67-kDa laminin receptor (67LR) is a cell-surface protein identified as a key receptor mediating the cellular response to EGCG, particularly in cancer cells nih.govmdpi.comnih.govplos.orgjci.org. EGCG has been shown to bind to 67LR, acting as a natural ligand and influencing cellular processes such as apoptosis and growth inhibition jci.orgresearchgate.net. Research indicates that EGCG undergoes oligomerization on the 67LR surface rsc.org. While EGC and EGCG are both green tea catechins, studies comparing their binding affinities suggest that EGC exhibits weaker interactions with certain targets, such as chemokines, compared to EGCG mdpi.com. However, direct evidence specifically documenting the binding of the compound this compound to the 67-kDa laminin receptor is not extensively detailed in the provided literature, with research predominantly focusing on EGCG's interaction.

Interaction with Intracellular Chaperone Proteins (e.g., Hsp90, GRP78)

Intracellular chaperone proteins, such as Heat Shock Protein 90 (Hsp90) and Glucose-Regulated Protein 78 kDa (GRP78), play vital roles in protein folding, stability, and cellular stress responses.

Hsp90: EGC has been reported to bind to the C-terminal domain of Hsp90 researchgate.netresearchgate.net. Both EGC and curcumin (B1669340) are known to engage in pathways that regulate Hsp90 protein activity, particularly in the context of Nrf2-mediated heme oxygenase 1 (HO-1) induction researchgate.netresearchgate.net. EGCG also interacts with Hsp90, contributing to the inhibition of its chaperone activity researchgate.netplos.orgiiarjournals.org.

GRP78: EGCG interacts with GRP78, a chaperone protein involved in the endoplasmic reticulum stress response, and has been shown to inhibit its ATPase activity aacrjournals.orgnih.govresearchgate.net. The binding affinity (Kd) of EGCG to GRP78 has been determined to be 0.7 μmol/L aacrjournals.org. Comparative studies indicate that EGC exhibits weaker inhibition of GRP78's ATPase activity (53%) when contrasted with EGCG (64%) aacrjournals.org. This suggests that the gallate moiety present in EGCG contributes significantly to its interaction and inhibitory effects on GRP78.

Data Table 1: GRP78 ATPase Inhibition and Binding Affinity

| Compound | GRP78 ATPase Inhibition (%) | Binding Affinity (Kd) | Reference |

| EGCG | 64 | 0.7 μmol/L | aacrjournals.org |

| EGC | 53 | Not specified | aacrjournals.org |

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with members acting as either pro-apoptotic (e.g., Bax, Bad) or anti-apoptotic (e.g., Bcl-2, Bcl-xl) regulators. EGCG has been demonstrated to modulate these proteins, often by downregulating anti-apoptotic members and upregulating pro-apoptotic ones, thereby promoting programmed cell death iiarjournals.orgnih.govnih.govcapes.gov.brspandidos-publications.commdpi.com. Research suggests that catechins lacking the gallate group, such as EGC, exhibit significantly weaker inhibitory effects on anti-apoptotic Bcl-2 family proteins compared to EGCG, epicatechin gallate (ECG), and gallocatechin (GC) mdpi.com. This diminished activity is attributed to the absence of the gallate moiety, which is important for effective binding to these proteins mdpi.com.

Direct Binding to Specific Enzymes (e.g., Pin1, TGFR-II, TRAF6)

EGC and EGCG engage in direct interactions with several specific enzymes, influencing their activity and downstream signaling.

Pin1: EGCG directly binds to the enzyme Pin1, a peptidyl-prolyl cis-trans isomerase, inhibiting its catalytic activity mdpi.commdpi.com. Structural studies reveal that EGCG binds to both the peptidyl-prolyl isomerase (PPIase) and WW domains of Pin1, whereas EGC primarily interacts with the PPIase domain researchgate.net. Consequently, EGCG demonstrates a stronger inhibitory effect on Pin1 compared to EGC, a difference largely attributed to the presence of the galloyl moiety in EGCG researchgate.net.

TGFR-II: Information regarding the direct binding of either EGC or EGCG to Transforming Growth Factor Beta Receptor Type II (TGFR-II) was not found within the provided search results.

TRAF6: EGCG has been identified as a protein that binds to TNF Receptor-Associated Factor 6 (TRAF6) mdpi.com. Specific data detailing the direct binding of EGC to TRAF6 is not available in the examined literature.

Cellular and Subcellular Effects of Epigallocatechins

Regulation of Cell Proliferation and Growth Arrest

(+)-Epigallocatechin, a prominent catechin (B1668976), has been observed to influence the proliferation and growth of various cell types, notably cancer cells. Its effects are often mediated through the modulation of the cell cycle, leading to growth arrest at specific phases.

A significant body of research demonstrates that this compound can induce cell cycle arrest, predominantly in the G0/G1 phase. This halt in the cell cycle prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation. For instance, treatment of human epidermoid carcinoma A431 cells with epigallocatechin-3-gallate (EGCG), a derivative of epigallocatechin, resulted in an arrest in the G0-G1 phase of the cell cycle. nih.govoup.com This effect is not limited to a single cell line; similar G0/G1 phase arrest has been observed in both androgen-sensitive (LNCaP) and androgen-insensitive (DU145) human prostate carcinoma cells. nih.gov In human breast carcinoma MCF-7 cells, EGCG was also found to block cell cycle progression at the G1 phase. nih.govtmu.edu.tw Furthermore, studies on non-small-cell lung cancer A549 cells have shown that EGCG induces a G0/G1 phase arrest.

While G0/G1 arrest is a predominant effect, some studies have also reported cell cycle arrest at the G2/M phase in certain cell lines, such as MCF-7 breast cancer cells. researchgate.net This suggests that the specific phase of cell cycle arrest induced by this compound can be cell-type dependent.

| Cell Line | Effect | Reference |

|---|---|---|

| A431 (Human epidermoid carcinoma) | G0/G1 phase arrest | nih.govoup.com |

| LNCaP and DU145 (Human prostate carcinoma) | G0/G1 phase arrest | nih.gov |

| MCF-7 (Human breast carcinoma) | G1 phase arrest | nih.govtmu.edu.tw |

| A549 (Non-small-cell lung cancer) | G0/G1 phase arrest | |

| MCF-7 (Human breast carcinoma) | G2/M phase arrest | researchgate.net |

The arrest of the cell cycle by this compound is intricately linked to its ability to modulate the expression and activity of key regulatory proteins, namely cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). CDKs are enzymes that drive the progression of the cell cycle, and their activity is tightly controlled by cyclins and CKIs.

Research has shown that EGCG treatment of LNCaP and DU145 prostate cancer cells leads to an upregulation of the protein expression of several CKIs, including p21/WAF1, p27/KIP1, p16/INK4a, and p18/INK4c. nih.gov Concurrently, there is a downregulation of G1-phase cyclins (cyclin D1 and cyclin E) and CDKs (CDK2, CDK4, and CDK6). nih.gov This shift in the balance towards inhibitory proteins prevents the formation of active cyclin-CDK complexes, which are necessary for the G1 to S phase transition.

Specifically, in human breast carcinoma MCF-7 cells, EGCG has been shown to inhibit the activities of CDK2 and CDK4. nih.govtmu.edu.tw This inhibition is accompanied by an induction of p21 and p27 proteins. nih.govtmu.edu.tw The CKI p21 can directly bind to and inactivate cyclin E-CDK2 complexes, while p16 specifically inhibits CDK4 and CDK6. researchgate.net The increased expression of these inhibitors effectively blocks the phosphorylation of target proteins required for cell cycle progression. nih.gov

Induction of Apoptosis in Cellular Models

Beyond its effects on cell proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating damaged or unwanted cells and is a key target for cancer therapeutics.

A primary mechanism through which this compound induces apoptosis is the activation of a family of proteases called caspases. This caspase-dependent pathway is a well-defined cascade of events that ultimately leads to the dismantling of the cell.

Studies have demonstrated that EGCG treatment activates key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. iiarjournals.orgnih.gov For instance, in pancreatic cancer cells, the antiproliferative action of EGCG is mediated through apoptosis, as evidenced by the activation of caspase-3. oup.comnih.gov Similarly, in human T-cell acute lymphoblastic leukemia Jurkat cells, EGCG was found to increase caspase-3 activity. oup.com The activation of caspase-3 is a central event in apoptosis, as it cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.

The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. electronicsandbooks.com In human colon adenocarcinoma HT-29 cells, EGCG treatment led to the activation of caspase-9 and caspase-3, while caspase-8 activity remained unchanged, suggesting a primary role for the mitochondrial pathway in these cells. oup.com Furthermore, research on PC3 prostate cancer cells has shown that EGCG promotes the expression of the pro-apoptotic splice isoform of caspase 9. researchgate.net In human adrenal cancer NCI-H295 cells, EGCG promoted the activities of caspase-3, -8, and -9. nih.gov

While the caspase-dependent pathway is a major route for this compound-induced apoptosis, there is also evidence for the involvement of caspase-independent mechanisms. In some cellular contexts, apoptosis can proceed without the activation of caspases.

In human adrenal cancer NCI-H295 cells, it has been suggested that EGCG induces apoptosis through both caspase-dependent and caspase-independent pathways. iiarjournals.orgnih.gov One key mediator of caspase-independent apoptosis is the apoptosis-inducing factor (AIF). Following its release from the mitochondria, AIF can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation. Studies have shown that EGCG treatment can lead to the release of AIF from the mitochondria. iiarjournals.org

The mitochondria play a central role in the induction of apoptosis by this compound. Mitochondrial dysfunction is a key event that often precedes the activation of caspases and the execution of the apoptotic program.

Treatment with EGCG has been shown to cause a loss of mitochondrial membrane potential (Δψm) in various cancer cell lines, including human lens epithelial cells and pancreatic cancer cells. oup.comnih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

One of the most important of these factors is cytochrome c. oup.comelectronicsandbooks.comnih.gov Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, initiating the caspase cascade. iiarjournals.org The release of cytochrome c from the mitochondria has been observed in multiple cell types following EGCG treatment, including hepatocarcinoma SMMC7721 cells and estrogen receptor-negative human breast carcinoma cells. electronicsandbooks.commerckmillipore.comaacrjournals.org This release is often associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. merckmillipore.comaacrjournals.org

| Molecular Event | Description | Key Proteins Involved |

|---|---|---|

| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Bax, Bcl-2 |

| Cytochrome C Release | Release of cytochrome c from the mitochondrial intermembrane space into the cytosol. | Cytochrome c |

| Caspase Activation | Activation of a cascade of proteases that execute apoptosis. | Caspase-3, Caspase-7, Caspase-9 |

| Caspase-Independent Apoptosis | Induction of apoptosis without the involvement of caspases. | Apoptosis-Inducing Factor (AIF) |

Autophagy Modulation

This compound (EGCG) has been identified as a modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. However, its effects appear to be highly context-dependent, varying with cell type and experimental conditions.

The influence of this compound on the expression of key autophagy-related (Atg) proteins, such as Atg5 and Atg7, and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), is a subject of ongoing research. The ratio of LC3-II to LC3-I is a widely used indicator of autophagosome formation.

Some studies have reported that EGCG can reduce the expression of essential autophagy proteins. For instance, in 3T3-L1 white preadipocytes, EGCG was found to decrease the expression of Beclin-1, Atg3, Atg5, Atg7, and Atg16L1 in a time- and dose-dependent manner. iiarjournals.org Similarly, in reloaded muscles of aged rats, EGCG treatment was associated with a decrease in the protein abundance of ATG7. mdpi.com In certain cancer cell lines, such as human melanoma cells, EGCG has been observed to downregulate the expression of Beclin-1 and LC3. nih.gov

Conversely, other studies suggest that EGCG can induce autophagy. In human bladder cancer cells (T24 and 5637), EGCG treatment led to an increase in the formation of autophagosomes and regulated the expression of apoptosis- and autophagy-related proteins. nih.gov Furthermore, in NALM-6, a human B-cell precursor leukemia cell line, EGCG was shown to effectively stimulate autophagy, as evidenced by an increase in LC3-II levels. researchgate.net The effect of EGCG on the LC3-II/LC3-I ratio can be variable. For example, in A549 lung cancer cells, EGCG has been reported to decrease the LC3-II/I ratio when overcoming gefitinib resistance. researchgate.net

The following table summarizes the varied effects of this compound on autophagy-related proteins in different cell types.

| Cell Type | Effect on Atg5 | Effect on Atg7 | Effect on LC3-II/I Ratio | Reference |

| 3T3-L1 white preadipocytes | Decreased expression | Decreased expression | Increased LC3β-II | iiarjournals.org |

| Reloaded muscles of aged rats | Not specified | Decreased protein abundance | Suppressed in reloaded muscles | mdpi.com |

| Human melanoma A375 cells | Not specified | Not specified | Downregulated LC3 expression | nih.gov |

| Human bladder cancer cells | Not specified | Not specified | Regulated expression | nih.gov |

| NALM-6 leukemia cells | Not specified | Not specified | Increased LC3-II levels | researchgate.net |

| A549 lung cancer cells | Decreased expression | Not specified | Decreased ratio | researchgate.net |

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. It is a key negative regulator of autophagy. The mTOR signaling pathway, particularly the mTORC1 complex, suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1.

This compound has been shown to induce autophagy in several cell types by inhibiting the mTOR signaling pathway. In human hepatoma cells, EGCG activates AMP-activated protein kinase (AMPK), a cellular energy sensor, which in turn suppresses downstream targets of mTOR, including the eukaryotic initiation factor 4E-binding protein-1 (4E-BP1). nih.gov This suppression of the mTOR pathway is a key mechanism by which EGCG can promote autophagy.

Research in various cancer models has demonstrated that the anti-cancer effects of EGCG are often linked to its ability to modulate the PI3K/Akt/mTOR pathway. By inhibiting this pathway, EGCG can lead to the induction of autophagy-mediated cell death. nih.govmdpi.com For instance, in ovarian and pancreatic cancer cells, EGCG increases the expression of the tumor suppressor PTEN, which in turn leads to a decrease in the phosphorylation and activation of Akt and mTOR. nih.gov The downstream effectors of mTORC1, such as p70 ribosomal S6 kinase (p70S6K) and 4E-BP1, are crucial for protein synthesis and cell growth. By inhibiting mTOR, EGCG can reduce the phosphorylation of these downstream targets, thereby contributing to the induction of autophagy.

Anti-angiogenic and Antimetastatic Effects

This compound exhibits significant anti-angiogenic and antimetastatic properties, which are crucial for inhibiting tumor growth and spread. These effects are mediated through various mechanisms, including the inhibition of key signaling molecules and enzymes involved in these processes.

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels, a process known as angiogenesis. Tumors require a dedicated blood supply to grow and metastasize, making VEGF a critical target for anti-cancer therapies.

This compound has been shown to inhibit the expression of VEGF in various cancer models. In gastric cancer cells, EGCG was found to dose-dependently reduce the expression of VEGF mRNA induced by interleukin-6 (IL-6). nih.gov A 3.1-fold increase in VEGF mRNA expression was observed upon stimulation with IL-6, and this increase was significantly reduced by EGCG treatment. nih.gov Furthermore, EGCG has been shown to modulate the gene expression profile of endothelial cells, and its anti-angiogenic effect is partly mediated through its broad inhibition of endothelial cell proliferation. nih.gov

The following table presents data on the quantitative effect of this compound on VEGF expression.

| Cell Type | Condition | EGCG Concentration | Effect on VEGF Expression | Reference |

| Gastric cancer AGS cells | IL-6 induced | Dose-dependent | Reduction in mRNA expression | nih.gov |

| Human umbilical vein endothelial cells (HUVEC) | VEGF stimulated | 20 µM | Inhibition of tube formation | nih.gov |

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (also known as gelatinase A and gelatinase B, respectively), are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). This degradation is essential for cancer cells to invade surrounding tissues and metastasize to distant organs.

This compound has been demonstrated to be a potent inhibitor of both the activity and expression of MMP-2 and MMP-9 in a variety of cancer cell lines. iiarjournals.orgmdpi.comnih.govnih.govresearchgate.net Studies have shown that EGCG can directly inhibit the enzymatic activity of these MMPs. For example, in human fibrosarcoma HT1080 cells, EGCG suppressed the gelatinolytic activities of both MMP-2 and MMP-9. mdpi.com In addition to direct inhibition, EGCG also downregulates the expression of these MMPs at the transcriptional level. mdpi.com This is often achieved through the suppression of signaling pathways, such as the MAPK and AP-1 pathways, which are involved in the regulation of MMP gene expression. iiarjournals.org

The following table provides quantitative data on the inhibitory effect of this compound on MMP-2 and MMP-9.

| MMP Type | Cell Line | EGCG Concentration | Inhibitory Effect | Reference |

| MMP-2 and MMP-9 | Human fibrosarcoma (HT-1080) | Dose-dependent | Inhibition of expression | nih.gov |

| MMP-2 | Human fibrosarcoma (HT-1080) | 10 µM | Accumulation of pro-MMP-2 | nih.gov |

| MMP-9 | Human gastric cancer (AGS) | Dose-dependent | Inhibition of expression | iiarjournals.org |

| MMP-2 and MMP-9 | Human breast cancer (MCF-7) | Not specified | Decreased activity and expression | mdpi.com |

| MMP-9 | Human neutrophils | 0.025% - 0.2% | Dose-dependent inhibition of release | researchgate.net |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This complex process involves changes in cell adhesion, motility, and the degradation of the extracellular matrix.

This compound has been shown to effectively inhibit the migration and invasion of various cancer cells. This inhibitory effect is often dose-dependent. For instance, in colorectal cancer SW480 cells, EGCG at a concentration of 20 μg/mL inhibited cell migration by over 55% after 24 hours of incubation. nih.gov The inhibition was even more pronounced at higher concentrations and longer incubation times. nih.gov Similarly, in pancreatic cancer cells, EGCG has been shown to suppress cell growth, invasion, and migration. nih.gov The mechanisms underlying these effects are multifaceted and include the downregulation of MMPs, as well as the modulation of signaling pathways that control cell motility and adhesion.

The following table summarizes the quantitative effects of this compound on cancer cell migration and invasion.

| Cell Line | Assay | EGCG Concentration | Percentage Inhibition | Reference |

| Colorectal cancer SW480 | Wound-healing | 20 μg/mL | >55% | nih.gov |

| Pancreatic cancer Panc-1 | Wound healing | 40 μM | 79% | nih.gov |

| Pancreatic cancer MIA PaCa-2 | Wound healing | 40 μM | 78% | nih.gov |

| Murine mammary cancer 4T1 | Migration assay | 10-60 µg/ml | 8% to 73% | nih.gov |

Anti-inflammatory Cellular Responses

This compound exhibits potent anti-inflammatory effects at the cellular level by downregulating the expression and secretion of various pro-inflammatory mediators. In human mast cells, for example, it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) nih.gov. This inhibition is achieved, in part, through the attenuation of key signaling pathways like the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways nih.gov.

Furthermore, research on human retinal endothelial cells has demonstrated that this compound can decrease the expression of inflammatory markers such as TNF-α and IL-6 nih.gov. The compound's ability to suppress the production of these pro-inflammatory cytokines is a crucial aspect of its anti-inflammatory activity.

A key mechanism through which this compound exerts its anti-inflammatory effects is by modulating the activity of inflammatory transcription factors, such as Activator Protein-1 (AP-1). AP-1 plays a critical role in mediating inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Studies have shown that this compound can inhibit AP-1 activity in various cell types. For example, in human colon cancer cells, it has been found to inhibit AP-1-dependent transcriptional activity aacrjournals.org. This inhibition can occur through the suppression of upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in the activation of AP-1 components like c-Jun nih.govaacrjournals.org. By targeting these signaling cascades, this compound effectively dampens the inflammatory response at the transcriptional level.

This compound has been shown to influence the infiltration of leukocytes to sites of inflammation and modulate the activation state of macrophages. In a mouse model of acute lung injury, treatment with this compound resulted in a reduction in total leukocyte count and neutrophil infiltration in the bronchoalveolar lavage fluid nih.gov. This suggests that the compound can interfere with the recruitment of inflammatory cells.

Furthermore, this compound can modulate macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). Research indicates that this compound can promote a shift towards the M2 phenotype, which is associated with the resolution of inflammation and tissue repair nih.gov. In studies involving bacterial infection models, pretreatment with this compound was found to increase the numbers of neutrophils and monocytes/macrophages, suggesting an immunomodulatory role in enhancing the initial immune response to pathogens acs.org.

Cellular Senescence Mitigation

Cellular senescence, a state of irreversible cell cycle arrest, is often associated with increased oxidative stress. This compound has been found to mitigate cellular senescence, in part, by reducing oxidative stress in senescent cells.

In studies on human mesenchymal stem cells, pretreatment with this compound was shown to prevent oxidative stress-induced cellular senescence nih.govelsevierpure.comnih.gov. The compound achieves this by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcriptional regulator of antioxidant genes nih.govelsevierpure.comnih.gov. The activation of Nrf2 leads to an enhanced antioxidant defense system within the cells, thereby neutralizing the damaging effects of reactive oxygen species (ROS) and preventing the onset of senescence. Similarly, in human embryonic fibroblasts, this compound was observed to decrease ROS levels and increase the content of antioxidant enzymes like superoxide dismutase (SOD) 1 and SOD2, contributing to the delay of cellular senescence rsc.org.

| Cell Type | Key Findings | Reference |

| Human Mesenchymal Stem Cells | Prevents oxidative stress-induced senescence via Nrf2 activation. | nih.govelsevierpure.comnih.gov |

| WI-38 Human Embryonic Fibroblasts | Decreases ROS and increases antioxidant enzyme content. | rsc.org |

| Preadipocytes | Elicited protective effects against H2O2-induced premature senescence. | aginganddisease.org |

DNA Damage Repair Enhancement

This compound gallate (EGCG), a major polyphenol found in green tea, exhibits a multifaceted and context-dependent role in the modulation of DNA damage repair mechanisms. Its effects can be broadly categorized into direct protection against DNA damage, enhancement of DNA repair processes through the modulation of key proteins, and, paradoxically, the inhibition of specific DNA repair pathways, which can be leveraged to increase the efficacy of certain cancer therapies.

One of the direct protective mechanisms of EGCG involves the chemical repair of DNA radicals. In vitro studies have demonstrated that EGCG can ameliorate free radical-induced DNA damage. nih.govoup.com This is achieved through a mechanism of electron or hydrogen atom transfer from the catechin to radical sites on the DNA molecule induced by reactive oxygen species (ROS). nih.govoup.com This action effectively neutralizes the DNA radicals, thereby reducing the incidence of both single-strand breaks and damage to DNA bases. nih.govoup.com Among the green tea catechins, EGCG has been identified as the most potent in this regard, with observable effects at micromolar concentrations. nih.gov

Furthermore, EGCG has been shown to enhance the activity of the tumor suppressor protein p53, often referred to as the "guardian of the genome". ecancer.orglabroots.comrpi.edu The p53 protein plays a critical role in orchestrating the cellular response to DNA damage, including halting the cell cycle to allow for repair and activating DNA repair pathways. ecancer.orglabroots.comrpi.edu EGCG interacts directly with the N-terminal domain of p53, preventing its degradation by inhibiting its interaction with MDM2, a protein that targets p53 for destruction. labroots.comrpi.edu This competition with MDM2 leads to an increase in the intracellular levels of p53, thereby amplifying its anti-cancer functions, which include DNA repair. labroots.comrpi.edu

In a seemingly contradictory role, EGCG can also act as an inhibitor of specific DNA repair pathways, a characteristic that has been explored to enhance the effectiveness of chemotherapeutic agents. EGCG has been identified as a potent inhibitor of the ERCC1-XPF endonuclease, a critical enzyme complex in the nucleotide excision repair (NER) pathway. foxchase.orgnih.govnih.gov The NER pathway is responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapy drugs like cisplatin. foxchase.orgnih.govnih.gov By inhibiting ERCC1-XPF, EGCG compromises the cell's ability to repair cisplatin-induced DNA damage, thereby increasing the sensitivity of cancer cells to the drug. foxchase.orgnih.gov This has been demonstrated in human cancer cells where EGCG treatment led to decreased DNA repair and enhanced cisplatin sensitivity. foxchase.orgnih.gov

The table below summarizes the diverse effects of this compound on DNA damage and repair.

| Mechanism of Action | Target | Effect | Outcome |

| Direct Chemical Repair | DNA radicals | Electron/H-atom transfer | Neutralization of DNA radicals, reducing strand breaks and base damage. |

| Modulation of Repair Proteins | p53 tumor suppressor | Inhibition of MDM2-mediated degradation | Increased intracellular levels of p53, enhancing its DNA repair and anti-cancer functions. |

| Inhibition of Repair Pathways | ERCC1-XPF endonuclease | Potent inhibition of enzymatic activity | Decreased nucleotide excision repair, leading to enhanced efficacy of DNA-damaging chemotherapeutics like cisplatin. |

Cell Cycle Regulation in Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. This compound gallate (EGCG) has been shown to modulate the key regulatory pathways that govern cellular senescence, thereby influencing the onset and progression of this cellular state. Its effects are largely centered on the regulation of critical cell cycle inhibitors and the modulation of the senescence-associated secretory phenotype (SASP).

A hallmark of cellular senescence is the upregulation of cell cycle inhibitors, which enforce the state of growth arrest. EGCG has been observed to influence the expression of several of these key regulators, including p53, p21WAF1/CIP1, and p16INK4a. nih.govmdpi.com In studies on preadipocytes induced into a state of premature senescence, EGCG treatment was associated with the suppression of p53-mediated cell cycle inhibition. nih.gov Specifically, EGCG can decrease the expression of CDKN1A (the gene encoding p21), a downstream target of p53 that plays a crucial role in halting the cell cycle. nih.gov In human dermal fibroblasts, EGCG has been shown to reduce the hydrogen peroxide-induced increases in acetylated p53 and p21 protein levels, both of which are associated with the senescent phenotype. nih.govnih.gov The p16INK4a pathway, another critical regulator of senescence, is also impacted by EGCG. nih.govmdpi.com

The Senescence-Associated Secretory Phenotype (SASP) is a characteristic feature of senescent cells, involving the secretion of a host of pro-inflammatory cytokines, chemokines, and growth factors. johnshopkins.edu This secretome can have profound effects on the surrounding tissue microenvironment. EGCG has demonstrated the ability to modulate the SASP. In senescent 3T3-L1 preadipocytes, EGCG treatment led to a significant reduction in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6), a key component of the SASP. nih.govmerckmillipore.comresearchgate.net This anti-SASP effect of EGCG is linked to its ability to activate SIRT3, a mitochondrial sirtuin. nih.govmerckmillipore.comresearchgate.net By mitigating the inflammatory milieu created by senescent cells, EGCG may help to alleviate some of the detrimental effects of cellular senescence.

The table below summarizes the effects of this compound on key cell cycle regulators in senescent cells.

| Cell Cycle Regulator | Effect of EGCG | Cellular Context |

| p53 | Suppression of p53-mediated cell cycle inhibition; decrease in acetylated p53. nih.govnih.govnih.gov | Prematurely senescent preadipocytes; hydrogen peroxide-treated human dermal fibroblasts. nih.govnih.govnih.gov |

| p21WAF1/CIP1 (CDKN1A) | Decreased expression. nih.govnih.govnih.gov | Senescent 3T3-L1 preadipocytes; hydrogen peroxide-treated human dermal fibroblasts. nih.govnih.govnih.gov |

| p16INK4a | Implicated in EGCG's effects on senescence. nih.govmdpi.com | Prematurely senescent preadipocytes. nih.gov |

| SASP (e.g., IL-6) | Reduced secretion. nih.govmerckmillipore.comresearchgate.net | Senescent 3T3-L1 preadipocytes. nih.govmerckmillipore.comresearchgate.net |

Metabolic Reprogramming in Cellular Systems

This compound gallate (EGCG) has been shown to induce significant metabolic reprogramming in various cellular systems. These effects are crucial to its biological activities and encompass the modulation of glucose metabolism, inhibition of lipid synthesis, and suppression of glutamine utilization.

Glucose Uptake and Glycolysis Modulation

EGCG can directly impact cellular glucose metabolism by reducing glucose uptake and inhibiting the glycolytic pathway. This is particularly relevant in cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect). In breast cancer cells, EGCG treatment has been shown to decrease glucose uptake and lactic acid production in a concentration-dependent manner. This is accompanied by a reduction in ATP levels, the primary energy currency of the cell.

The mechanism behind this glycolytic inhibition involves the modulation of key enzymes and transporters. EGCG can significantly inhibit the activity and mRNA levels of critical glycolytic enzymes, including hexokinase (HK), phosphofructokinase (PFK), and lactate dehydrogenase (LDH). To a lesser extent, it also affects the activity of pyruvate kinase (PK). Furthermore, EGCG has been found to decrease the expression of glucose transporter 1 (GLUT1) and hypoxia-inducible factor 1α (HIF-1α), both of which are crucial for regulating glycolysis.

Fatty Acid Anabolism and Lipid Accumulation Inhibition (e.g., in adipocytes)

EGCG has demonstrated a notable ability to inhibit fatty acid synthesis and lipid accumulation in various cell types, including adipocytes and hepatocytes. In differentiating bovine bone marrow mesenchymal stem cells, EGCG was found to reduce cell viability and inhibit lipid deposition in a dose- and time-dependent manner. semanticscholar.org This anti-adipogenic effect is associated with a decrease in the expression of genes and proteins crucial for adipogenesis. semanticscholar.org

Specifically, EGCG treatment reduces the transcriptional activities of fatty acid-binding protein 4 (FABP4) and stearoyl-CoA desaturase (SCD), which are key regulators of fatty acid synthesis and uptake. semanticscholar.org These genes are activated by peroxisome proliferator-activated receptor gamma (PPARG) and CCAAT/enhancer-binding protein alpha (CEBPA), indicating that EGCG interferes with the central regulatory network of adipogenesis. semanticscholar.org Studies in hepatocytes have shown that EGCG can reduce the content of triglycerides and total cholesterol. mdpi.com This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), which leads to the downregulation of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein 1 (SREBP-1). mdpi.com

The table below summarizes the inhibitory effects of this compound on key molecules involved in fatty acid anabolism and lipid accumulation.

| Target Molecule | Effect of EGCG | Cellular Context |

| FABP4 | Reduced mRNA and protein expression semanticscholar.org | Differentiating bovine bone marrow mesenchymal stem cells semanticscholar.org |

| SCD | Reduced mRNA and protein expression semanticscholar.org | Differentiating bovine bone marrow mesenchymal stem cells semanticscholar.org |

| ACC | Downregulation of mRNA expression mdpi.com | Hepatocytes mdpi.com |

| FASN | Downregulation of mRNA expression mdpi.com | Hepatocytes mdpi.com |

| SREBP-1 | Downregulation of mRNA expression mdpi.com | Hepatocytes mdpi.com |

Glutamine Metabolism and Nucleotide Synthesis Suppression

Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis. johnshopkins.edu EGCG has been identified as an inhibitor of glutamate dehydrogenase (GDH), a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate, a crucial step in glutaminolysis. frontiersin.org

By inhibiting GDH, EGCG can slow down the progression of cellular processes that are highly dependent on glutamine metabolism. frontiersin.org This has been observed in the context of fibrosis, where EGCG's inhibition of GDH activity and glutamine metabolism led to a reduction in fibrotic progression. frontiersin.org The suppression of glutamine metabolism can also have implications for nucleotide synthesis, as glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. johnshopkins.edu While direct studies on EGCG's effect on nucleotide synthesis via glutamine metabolism suppression are less detailed, its known inhibitory action on a key enzyme in glutaminolysis suggests a potential mechanism for limiting the building blocks required for DNA and RNA synthesis in rapidly dividing cells.

Effects on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular metabolism and energy production, and this compound gallate (EGCG) has been identified as a significant modulator of mitochondrial function. ecancer.orgfoxchase.org Its effects are pleiotropic, encompassing mitochondrial biogenesis, bioenergetics, and the induction of mitochondria-mediated apoptosis. ecancer.orgfoxchase.org EGCG's impact on mitochondria can be both protective and pro-oxidative, depending on the cellular context and concentration. foxchase.org

The dual nature of EGCG's effects is evident in its influence on oxidative stress. It possesses antioxidant properties that can protect mitochondria from damage induced by toxins or metabolic stress by reducing oxidative stress within the organelle. oup.comnih.gov Conversely, in cancer cells, EGCG can exhibit pro-oxidative activity, contributing to its anti-cancer effects. foxchase.org Furthermore, EGCG is involved in mitochondria-mediated apoptosis, a programmed cell death pathway crucial for removing damaged or unwanted cells. ecancer.orgfoxchase.orgmerckmillipore.com

The table below provides a summary of the effects of this compound on mitochondrial function and bioenergetics.

| Mitochondrial Process | Effect of EGCG | Key Mediators/Pathways |

| Mitochondrial Biogenesis | Promotes the expression of genes involved in mitochondrial biogenesis. oup.comfoxchase.orgnih.gov | PGC-1α, AMPK oup.comnih.gov |

| Bioenergetics | Modulates ATP production and anabolism. ecancer.org | Can improve mitochondrial efficiency in some models, but may also reduce overall ATP levels due to metabolic inhibition. oup.com |

| Oxidative Stress | Can act as both an antioxidant and a pro-oxidant. foxchase.org | Reduces oxidative stress in normal cells; can induce pro-oxidative effects in cancer cells. foxchase.org |

| Mitochondria-Mediated Apoptosis | Induces apoptosis. ecancer.orgfoxchase.orgmerckmillipore.com | Involved in mitochondria-mediated cell cycle regulation and cell death. foxchase.orgmerckmillipore.com |

Electron Transport Chain Efficiency Enhancement

The impact of this compound, primarily studied in the form of its most abundant ester, (-)-Epigallocatechin-3-gallate (EGCG), on the mitochondrial electron transport chain (ETC) is multifaceted, with research indicating both inhibitory and enhancing effects that are dependent on mitochondrial condition and cellular context.

In normal, healthy mitochondria, EGCG appears to have minimal effect on oxidative phosphorylation. rti.org However, under conditions of mitochondrial stress, such as Ca2+ overload that induces the mitochondrial permeability transition (MPT), EGCG has been shown to profoundly inhibit the respiratory chain complexes (RCCs). rti.orgnih.gov This inhibitory action is thought to occur because the compromised integrity of the inner mitochondrial membrane in swelling mitochondria allows EGCG to access and bind to subunits of the RCCs that are otherwise inaccessible. rti.orgnih.gov Specifically, subunits of Complex II (SDHA and SDHB) located in the mitochondrial matrix were identified as targets of EGCG in swelling, but not normal, mitochondria. nih.gov

Conversely, other studies demonstrate a protective or restorative role for EGCG on the ETC. In certain cellular models, EGCG may improve mitochondrial efficiency and the production of adenosine triphosphate (ATP). caringsunshine.com It has been shown to restore the activity of ETC complexes I, II, and IV that were impaired by toxins. Research has also pointed to EGCG enhancing the activity of the electron transport chain complex in the mitochondria of aged brains. nih.gov

Specifically, EGCG has been found to induce the activity of cytochrome c oxidase (Complex IV), the terminal enzyme of the ETC. nih.gov This activation leads to an increase in mitochondrial respiration and ATP production in human cultured neurons and astrocytes. nih.gov The proposed mechanisms for this enhancement include EGCG influencing physiological regulators of Complex IV or potentially acting as an electron donor to cytochrome c. nih.gov This evidence suggests that EGCG's effect is not a straightforward enhancement but a complex modulation that can be beneficial in contexts of pre-existing mitochondrial dysfunction or cellular stress.

Mitochondrial Biogenesis Promotion (e.g., via PGC-1α)

This compound is a significant promoter of mitochondrial biogenesis, the process of generating new mitochondria. This effect is primarily mediated through the activation of a master regulator of cellular energy metabolism, the Peroxisome proliferator-activated receptor γ coactivator 1-alpha (PGC-1α). nih.govnih.gov

Scientific investigations have demonstrated that EGCG stimulates the expression of the PGC-1α gene. nih.govnih.gov This upregulation is not merely correlational; studies have shown that EGCG directly increases the promoter activity of the PGC-1α gene in both HepG2 liver cells and 3T3-L1 adipocytes. nih.govnih.gov The activation of PGC-1α initiates a downstream signaling cascade that is crucial for the creation of new mitochondrial components. mdpi.com

Once activated, PGC-1α co-activates several key transcription factors:

Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2): These factors are essential for the transcription of nuclear genes that encode mitochondrial proteins, including subunits of the respiratory chain complexes. mdpi.comfrontiersin.org

Mitochondrial Transcription Factor A (TFAM): Activated by NRF-1 and NRF-2, TFAM translocates to the mitochondria where it plays a critical role in the replication and transcription of mitochondrial DNA (mtDNA). mdpi.com

This coordinated activation of nuclear and mitochondrial gene expression leads to the synthesis of necessary proteins and genetic material, culminating in the assembly of new, functional mitochondria. mdpi.com The promotion of mitochondrial biogenesis is a key mechanism through which EGCG supports cellular health and energy metabolism. caringsunshine.com For instance, studies in 3T3-L1 adipocytes have shown that EGCG can increase the expression of mitochondrial complexes I, II, and V, alongside PGC-1α and mtDNA. nih.gov

The following table summarizes findings from a study investigating the effect of EGCG on PGC-1α mRNA expression.

| Cell Line | EGCG Concentration (μmol/L) | Fold Change in PGC-1α mRNA Level (vs. Control) | Reference |

|---|---|---|---|

| HepG2 | 1 | ~1.2 | nih.govresearchgate.net |

| HepG2 | 5 | ~1.4 | nih.govresearchgate.net |

| HepG2 | 10 | ~1.8 | nih.govresearchgate.net |

| 3T3-L1 Adipocytes | 1 | ~1.1 | nih.govresearchgate.net |

| 3T3-L1 Adipocytes | 5 | ~1.3 | nih.govresearchgate.net |

| 3T3-L1 Adipocytes | 10 | ~1.6 | nih.govresearchgate.net |

Interactions with Enzymes and Other Biomolecules

Inhibition of Digestive Enzymes

EGCG has been shown to inhibit several key enzymes involved in the digestion of macronutrients. This inhibitory action can modulate the breakdown and subsequent absorption of carbohydrates and fats.

EGCG has been found to inhibit the activity of pepsin, a primary digestive enzyme in the stomach responsible for breaking down proteins. The binding of EGCG to pepsin is a spontaneous process, driven by electrostatic and hydrophobic forces. This interaction leads to a change in the native conformation of the pepsin enzyme. Kinetic studies have revealed that EGCG acts as a non-competitive inhibitor of pepsin. This mode of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) of the enzyme, while the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, remains unchanged. The inhibition is dose-dependent, with pepsin activity decreasing as the concentration of EGCG increases.

Alpha-amylase is a crucial enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars. Both EGC and EGCG have been demonstrated to inhibit alpha-amylase activity, with EGCG being the more potent inhibitor of the two. Kinetic analysis indicates that EGC inhibits alpha-amylase in a non-competitive manner. nih.gov This is evidenced by a decrease in the Vmax of the enzyme's reaction with increasing concentrations of EGC, while the Km value remains constant. nih.gov This suggests that EGC binds to a site on the alpha-amylase enzyme that is different from the active site, thereby altering the enzyme's structure and reducing its catalytic efficiency without affecting its ability to bind to the starch substrate. nih.gov

Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of dietary fats in the small intestine. EGCG has been identified as a potent inhibitor of this enzyme. Research has shown that EGCG dose-dependently inhibits pancreatic lipase with a half-maximal inhibitory concentration (IC50) of 7.5 µmol/L. nih.gov The mechanism of this inhibition is non-competitive with respect to the substrate. nih.gov This means that EGCG binds to the lipase at a site other than the active site, which in turn reduces the enzyme's ability to hydrolyze fats without preventing the substrate from binding. nih.gov This interaction leads to a decrease in the Vmax of the enzymatic reaction. The presence of the galloyl moiety on the epigallocatechin structure is crucial for this inhibitory activity, as epigallocatechin (EGC) without this group shows no significant effect. nih.gov

Interaction with Heme Synthesis Pathway Enzymes (e.g., PGBD, FECH)

(+)-Epigallocatechin gallate (EGCG) has been shown to modulate the heme synthesis pathway by influencing the expression of key enzymes, specifically Porphobilinogen Deaminase (PGBD) and Ferrochelatase (FECH). mdpi.comnih.gov In in vitro studies using A-431 cells, low concentrations (<50 µM) of EGCG led to a modification in the gene expression of these enzymes. nih.gov

The expression of PGBD was observed to be upregulated in the presence of EGCG. mdpi.comresearchgate.net Conversely, the expression of FECH, the terminal enzyme in the heme biosynthesis pathway, was downregulated. mdpi.comresearchgate.net FECH is responsible for catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme. mdpi.com By downregulating FECH expression, EGCG contributes to an accumulation of protoporphyrin IX within the cells. mdpi.com

Furthermore, EGCG's ability to chelate iron plays a significant role in this process. mdpi.com By binding to iron, EGCG reduces its intracellular availability. mdpi.comnih.gov This reduction in available ferrous iron, the substrate for FECH, further impedes the final step of heme synthesis, contributing to the buildup of protoporphyrin IX. mdpi.com This modulation of the heme synthesis pathway is a key aspect of EGCG's bioactivity. mdpi.comnih.gov

Table 1: Effect of this compound gallate on Heme Synthesis Pathway Enzymes

| Enzyme | Effect on Gene Expression | Consequence |

|---|---|---|

| Porphobilinogen Deaminase (PGBD) | Upregulated | - |

Collagenase Inhibition and Extracellular Matrix Protection

This compound gallate demonstrates a significant inhibitory effect on collagenase, an enzyme responsible for the degradation of collagen, a primary component of the extracellular matrix. nih.govnih.gov This inhibition is crucial for the protection and maintenance of the extracellular matrix. researchgate.net

Studies have shown that EGCG strongly inhibits collagen degradation at low micromolar concentrations. nih.govresearchgate.net The mechanism of this inhibition involves the direct binding of EGCG to collagen fibers. nih.gov This interaction is primarily mediated by extensive hydrogen bonding, with some contribution from hydrophobic interactions. nih.govnih.gov By binding to collagen, EGCG effectively blocks the access of collagenase to its active sites on the collagen chains, thereby preventing degradation. nih.gov

The inhibitory effect of EGCG on collagenase is concentration-dependent. nih.gov In comparative studies, EGCG has been shown to be a more potent inhibitor of collagenase than other catechins, which is attributed to its ability to form stronger hydrogen bonds and hydrophobic interactions with the enzyme. nih.gov Circular dichroism spectral studies have revealed that higher concentrations of EGCG can induce significant changes in the secondary structure of collagenase. nih.gov

Kinetic studies have determined that EGCG exhibits a competitive mode of inhibition against collagenase. nih.gov Beyond its direct interaction with collagen, EGCG also contributes to the protection of the extracellular matrix by downregulating the expression of various matrix metalloproteinases (MMPs), including collagenases (like MMP-1) and others such as MMP-9. nih.govmdpi.com This broader effect on MMPs further underscores the role of EGCG in preserving the integrity of the extracellular matrix. mdpi.com

Structure Activity Relationship Sar Studies and Synthetic Modifications

Importance of the Gallate Moiety (e.g., Comparison of Epigallocatechin vs Epigallocatechin Gallate Activities)

A crucial determinant of the biological efficacy of catechins is the presence of a gallate moiety esterified at the 3-position of the C-ring. A comparison between Epigallocatechin (EGC) and Epigallocatechin gallate (EGCG) consistently demonstrates the profound impact of this functional group. The galloyl moiety is often considered a primary pharmacophore responsible for a range of biological activities. researchgate.netnih.gov

For instance, in antiviral studies, EGCG exhibits significantly higher inhibitory activity against various viral proteases compared to EGC. This suggests that the trihydroxybenzoate ring (gallate group) contributes substantially to the molecule's ability to interact with and inhibit viral enzymes. nih.gov Similarly, the galloyl moiety is critical for the potent biological activities of catechins, including their lipid-lowering effects. nih.gov The presence of this group is a key factor in the superior free radical-scavenging abilities of galloylated catechins like EGCG when compared to their non-galloylated counterparts like EGC. nih.gov

The enhanced activity of EGCG is often attributed to the additional phenolic hydroxyl groups provided by the gallate moiety, which increases the molecule's capacity for hydrogen bonding and electron donation, thereby augmenting its antioxidant and enzyme-inhibitory properties. nih.govnih.gov Studies have shown that catechins possessing the gallate ester moieties, such as EGCG and Epicatechin gallate (ECG), are more effective in providing UV protection than their non-gallated counterparts. nih.gov

| Feature | Epigallocatechin (EGC) | Epigallocatechin Gallate (EGCG) | Importance of Gallate Moiety |

| Structure | Lacks a gallate group at the 3-position. | Possesses a gallate group esterified at the 3-position. | Introduces an additional trihydroxybenzoate ring. |

| Antiviral Activity | Lower inhibitory activity against viral proteases. nih.gov | Significantly higher inhibitory activity. nih.gov | Enhances binding and inhibition of viral enzymes. |

| Antioxidant Capacity | Effective, but generally less potent. | Superior free radical scavenging activity. nih.govnih.gov | Increases the number of hydroxyl groups available for radical scavenging. |

| Lipid-Lowering Effects | Demonstrates some activity. | More potent lipid-lowering effects. nih.gov | Plays a critical role in the molecule's interaction with lipid metabolism pathways. |

| UV Protection | Less effective. | More effective in providing UV protection. nih.gov | Contributes to the molecule's ability to mitigate UV-induced damage. |

Influence of Phenolic Hydroxyl Groups and Ring Structures on Biological Activities

The phenolic hydroxyl groups are the primary mediators of the antioxidant properties of catechins. They act as electron donors and free radical scavengers, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative damage. nih.govmdpi.commdpi.com The B and D rings, in particular, are crucial sites for antiradical activity through the donation of hydrogen atoms. mdpi.com The presence of a 3',4',5'-trihydroxyl group on the B-ring in EGC and EGCG is a significant contributor to their potent antioxidant and radical scavenging activities. nih.govmdpi.com Furthermore, the hydroxyl groups on the A-ring have been found to be important for enhancing the inhibition of certain enzymes, such as heat shock protein 90. mdpi.com

Synthetic Derivatization Strategies to Enhance Bioactivity

Despite the promising biological activities of epigallocatechin, its therapeutic applications can be limited by factors such as poor lipid solubility, low stability, and limited bioavailability. mdpi.comnih.govresearchgate.net To overcome these challenges, various synthetic derivatization strategies have been developed to modify the structure of EGC and its gallated form, EGCG, to enhance their bioactivity and pharmacokinetic profiles. mdpi.commdpi.comnih.gov

Esterification is a widely employed technique to improve the lipophilicity and stability of epigallocatechin by introducing non-polar aliphatic hydrocarbon chains to its molecular structure. mdpi.comnih.gov This modification can be achieved through both chemical and enzymatic methods. mdpi.comnih.gov

Chemical Esterification : This approach typically involves reacting the catechin (B1668976) with an acyl donor in the presence of a solvent and a catalyst. While often cost-effective, chemical methods can present challenges in terms of purification and may require the use of protecting groups to achieve regioselectivity. mdpi.comnih.govresearchgate.net

Enzymatic Esterification : This method utilizes enzymes, such as lipases, to catalyze the transesterification between the catechin and an ester. Enzymatic modifications offer several advantages, including milder reaction conditions, higher regioselectivity, and simpler purification processes. nih.govingentaconnect.comingentaconnect.com

The introduction of ester groups can modulate the biological activities of the parent compound. While the antioxidant capacity might be slightly reduced in some cases due to the modification of hydroxyl groups, the enhanced lipid solubility can lead to improved performance in lipid-based systems and may strengthen other properties like antiviral, antibacterial, and anticancer activities. nih.govresearchgate.net

A key strategy to enhance the bioavailability of epigallocatechin is to increase its lipophilicity. nih.govscispace.com The hydrophilic nature of EGC and EGCG can limit their ability to cross cell membranes and be absorbed in the gut. nih.gov By introducing lipophilic groups, such as long-chain fatty acids, the resulting derivatives can better partition into lipid environments, potentially leading to improved cellular uptake and bioavailability. nih.govimrpress.commdpi.comacs.org

Esterification with fatty acids like stearic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) has been shown to produce lipophilic derivatives with enhanced antioxidant and antiviral activities compared to the parent molecule. nih.govmdpi.comacs.org These lipophilized derivatives have demonstrated improved radical scavenging capacity and may have greater potential for use in food, cosmetic, and pharmaceutical applications. nih.govscispace.comacs.org

| Derivatization Strategy | Rationale | Outcome | Reference |

| Esterification with Stearic Acid | Increase lipophilicity for better integration into lipid membranes. | Enhanced antioxidant activity in lipophilic environments. | nih.govmdpi.com |

| Esterification with EPA/DHA | Combine the benefits of catechins with omega-3 fatty acids. | Improved cellular uptake and potent antioxidant and anti-glycation properties. | imrpress.commdpi.com |

| Acylation with Fatty Acyl Chlorides | Systematically increase lipophilicity with varying chain lengths. | Increased lipophilicity and enhanced antioxidant properties with longer acyl chains. | scispace.com |

Targeted modifications of specific rings within the epigallocatechin structure can fine-tune its biological activities. The B and D rings, with their phenolic hydroxyl groups, are particularly important for the molecule's antioxidant and enzyme-inhibitory properties. mdpi.com

For instance, peracetate protection of the B-ring and D-ring hydroxyl groups in EGCG analogs has been shown to retain proteasome inhibitory activity and induce apoptosis in tumor cells. mdpi.commdpi.com The presence of a 5'-hydroxyl group on the B-ring significantly enhances urease inhibition, a target for combating Helicobacter pylori infections. mdpi.com These findings highlight the potential of developing B-ring/D-ring modified analogs as promising candidates for anticancer drug development. mdpi.comnih.gov

Computational Modeling and Drug Design Approaches

Computational modeling and in silico drug design have become invaluable tools in the study of epigallocatechin and its derivatives. nih.govnih.govmdpi.comfigshare.com These approaches allow for the prediction of interactions between catechins and their biological targets, providing insights into the molecular mechanisms of action and guiding the design of novel, more potent analogs. nih.govnih.govmdpi.com

Molecular docking studies, for example, can predict the preferred orientation of a catechin derivative within the binding site of a target protein, helping to understand the structure-activity relationships at a molecular level. nih.govnih.govmdpi.com These computational methods have been used to analyze the interaction between EGCG analogs and the proteasome β5 subunit, revealing that the ester carbonyls may be key active sites for nucleophilic attack. nih.govnih.gov

Furthermore, computational approaches can be used to predict the pharmacokinetic properties of designed analogs, aiding in the development of compounds with improved bioavailability. mdpi.com By combining computational modeling with synthetic chemistry, researchers can more efficiently explore the vast chemical space of epigallocatechin derivatives to identify promising candidates for further preclinical and clinical development. mdpi.comtexilajournal.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of (+)-Epigallocatechin and its analogues, docking studies are frequently employed to understand their interactions with proteins and nucleic acids. These simulations can identify key binding sites and the specific amino acid residues or nucleotides involved in the interaction.

For instance, molecular docking studies have revealed that the galloyl moiety in EGCG is often crucial for high-affinity binding to many proteins. This group can anchor the molecule into protein clefts through hydrogen bonds and hydrophobic interactions. nih.gov Studies on enzymes like matrix metalloproteinases (MMPs) have shown that EGCG and epicatechin gallate (ECG) exhibit stronger binding and inhibitory activity compared to their non-galloylated counterparts, epicatechin (EC) and epigallocatechin (EGC). nih.gov Similarly, when interacting with trypsin, the hydroxyl groups on the galloyl residue of EGCG are critical for forming hydrogen bonds within the enzyme's catalytic cavity. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the docked conformation and reveal conformational changes in both the ligand and the target protein upon binding. nih.govunpad.ac.id For example, MD simulations have been used to confirm the stability of the complex formed between epigallocatechin (EGC) and superoxide dismutase 1 (SOD1). unpad.ac.id These simulations showed that the EGC/SOD1 complex remained stable, with root-mean-square deviation (RMSD) values fluctuating within an acceptable range, indicating a stable binding pose. unpad.ac.id Furthermore, MD simulations have been instrumental in understanding how EGCG can inhibit the co-aggregation of amyloid-β and human islet amyloid polypeptide by disrupting their β-sheet structures through various interactions. nih.gov

The following table summarizes the results of molecular docking studies of EGCG with various protein targets, highlighting the predicted binding affinities and key interacting residues.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Superoxide Dismutase 1 (SOD1) | EGC | -4.15 | Lys23, Glu100 (H-bonds); Lys30, Trp32 (hydrophobic) | unpad.ac.id |

| Superoxide Dismutase 1 (SOD1) | EGCG | -4.02 | Glu21, Lys23, Lys30, Glu100 (H-bonds) | unpad.ac.id |

| Fms-like tyrosine kinase 3 (FLT3) | EGCG | -7.87 | Not specified | researchgate.net |

| Tumor suppressor protein p53 | EGCG | Not specified | Trp23, Lys24, Pro47-Thr55 | nih.gov |

| Programmed death-ligand 1 (PD-L1) | EGCG | -20.31 | ATyr123, BVal68 | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Methylated EGCG-triazolopodophyllotoxin derivative | High affinity (value not specified) | Not specified | researchgate.net |

| Adenomatous polyposis coli (APC) | EGCG | -6.490 | Not specified | researchgate.net |

| Pancreatic Lipase (B570770) | EGCG | Not specified | Val21, Glu188, Glu220 (H-bonds) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Prediction of Binding Affinities and Conformational Changes

A primary goal of molecular docking and dynamics simulations is to predict the binding affinity between a ligand and its target. This is often expressed as a binding energy, with more negative values indicating a stronger interaction. For instance, in a study on non-small cell lung cancer targets, molecular docking showed strong binding affinities for EGCG with key proteins like TP53, STAT3, and AKT1, with binding energies ranging from -5.0 to -7.5 kcal/mol. nih.gov It is generally accepted that a binding energy of ≤ –5 kcal/mol indicates a favorable interaction. nih.gov

Computational methods also allow for the prediction of conformational changes that occur upon binding. The interaction of this compound and its derivatives with a protein can induce changes in the protein's secondary and tertiary structure. For example, circular dichroism studies, often supported by simulation data, have shown that the binding of EGCG to lipase leads to a conformational change in the enzyme. nih.gov Similarly, interactions between epicatechin and soy lipophilic protein resulted in a decrease in α-helix content and an increase in β-strands, leading to a looser tertiary structure. oup.comresearchgate.net

MD simulations can further elucidate these conformational changes. For example, simulations of EGCG with the tandem RNA recognition motifs of the TDP-43 protein revealed that the flexible linker between the two domains is a critical factor influencing the binding and stability of the complex. nih.gov The dynamic nature of this linker allows for multiple binding poses and suggests the potential for allosteric regulation of the protein's aggregation behavior. nih.gov In another study, the binding of EGCG to the tumor suppressor protein p53 was shown to induce a conformational shift that allows EGCG to penetrate deeper into a binding pocket, thereby inhibiting p53's interactions. nih.gov

The following table provides a summary of predicted binding free energies and observed conformational changes from various computational studies involving EGCG.

| Target Protein | Ligand | Predicted Binding Free Energy (kcal/mol) | Observed Conformational Changes | Reference |

| Superoxide Dismutase 1 (SOD1) | EGC | -15.48 ± 0.26 (MM-GBSA) | Stable complex formation, RMSD fluctuation ≤ 2Å | unpad.ac.id |

| Programmed death-ligand 1 (PD-L1) | FRA_EGCG | -37.51 ± 0.43 | More stable interaction with C-, F-, and G-sheets of the dimer | mdpi.com |

| DNA (GpG, CpG, ApG steps) | EGCG | ~-2.8 kcal/mol difference between strongest and weakest binding | Intercalation of aromatic rings into the DNA double helix | tandfonline.com |

| Pepsin | EGCG | Negative ΔG (spontaneous interaction) | Change in the native conformation of pepsin | researchgate.net |

| Whey Protein Isolate (WPI) | EGCG | Not specified | Decrease in β-sheet content, increase in β-turn content | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Research Perspectives and Methodological Considerations

Context-Dependent Mechanisms of Epigallocatechin Action

(+)-Epigallocatechin (EGCG), a major polyphenol in green tea, exhibits a remarkable diversity of biological activities, the mechanisms of which are highly dependent on the specific cellular and physiological context. mdpi.com Its effects can vary based on its concentration, the target cell type, and the surrounding microenvironment. A key aspect of EGCG's context-dependent action is its dual role as both an antioxidant and a pro-oxidant. At low concentrations, EGCG primarily functions as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.govnih.gov This antioxidant activity is often attributed to its ability to upregulate antioxidant enzymes. nih.gov However, at higher concentrations, EGCG can act as a pro-oxidant, generating ROS and inducing oxidative stress, which can lead to apoptosis in cancer cells. nih.gov This pro-oxidant effect is thought to be a key mechanism behind its anti-cancer properties. aacrjournals.org